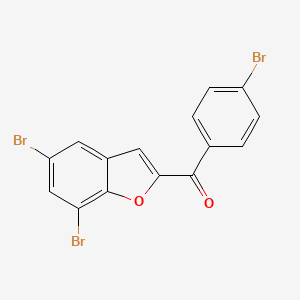

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone

Description

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone is a halogenated benzofuran-derived methanone with a unique substitution pattern. Its structure features a 4-bromophenyl group attached to a benzofuran ring bearing bromine atoms at positions 5 and 5.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Br3O2/c16-10-3-1-8(2-4-10)14(19)13-6-9-5-11(17)7-12(18)15(9)20-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRTYRYBZLXLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 5,7-dibromo-2-hydroxybenzofuran in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone serves as a versatile building block in organic synthesis. Its brominated structure allows for various substitution reactions, making it useful for creating more complex organic molecules.

Key Reactions :

- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles under specific conditions.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives, expanding its utility in synthetic chemistry.

Biological Research

The compound's structural features make it a candidate for studying interactions with biological macromolecules. Its potential biological activities include:

- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives exhibit anticancer properties. The presence of bromine atoms may enhance this activity due to their influence on electronic properties and sterics.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating that this compound may also possess antimicrobial effects.

Medicinal Chemistry

Benzofuran derivatives are increasingly recognized for their pharmacological potential. The unique combination of brominated phenyl and benzofuran moieties in this compound suggests possible applications in drug development:

- Drug Design : The compound can be modified to improve its pharmacokinetic properties or selectivity towards specific biological targets.

- Therapeutic Applications : Research into similar compounds has indicated potential uses in treating cancer and infectious diseases.

Industrial Applications

In the industrial sector, this compound may find applications in the development of new materials:

- Polymer Production : Its chemical structure could be leveraged to create polymers with specific characteristics.

- Dyes and Pigments : The compound's unique color properties may allow it to be used in dye formulations.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s distinct 5,7-dibromo substitution on the benzofuran ring differentiates it from mono-halogenated or methyl-substituted analogs. Comparisons with similar compounds (Table 1) highlight critical differences in substituent positions, electronic effects, and intermolecular interactions.

Table 1: Structural and Functional Comparison of Halogenated Benzofuran Methanones

Physicochemical Properties

- Functional Groups: The oxime derivative () introduces a hydroxylamine group, improving solubility and enabling hydrogen bonding, unlike the parent methanone .

Crystallographic and Intermolecular Interactions

- Crystal Packing : In a structurally related compound (C17H15BrOS, ), the 4-bromophenyl ring forms a dihedral angle of 8.4° with the benzofuran plane, stabilized by CH–H interactions . The target compound’s 5,7-dibromo substitution likely induces distinct packing motifs due to halogen-halogen interactions or hydrogen bonding (as described in graph set analysis, ).

- Tools : Structural studies of analogs rely on programs like SHELX () and ORTEP-III () for refinement and visualization.

Biological Activity

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone, also known by its CAS number 83806-75-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes brominated phenyl and benzofuran moieties, which are known to enhance biological activity through various mechanisms.

- Molecular Formula : C15H7Br3O2

- Molecular Weight : 458.93 g/mol

- Structural Features : The compound consists of a benzofuran core substituted with bromine atoms at the 5 and 7 positions, and a 4-bromophenyl group attached through a methanone linkage.

Biological Activity Overview

Research indicates that compounds containing benzofuran and bromophenyl moieties exhibit significant biological activities, including:

- Anticancer Activity : Various studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to this compound have shown promise against multiple cancer cell lines, including ME-180, A549, and HT-29 cells .

- Antimicrobial Properties : The presence of halogen substituents has been linked to enhanced antimicrobial activity. Studies suggest that compounds with similar structures demonstrate efficacy against various bacterial strains and fungi .

Anticancer Studies

A comprehensive study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. The findings indicated that this compound exhibited significant antiproliferative activity compared to standard chemotherapeutic agents. The mechanism of action appears to involve interference with cellular pathways associated with tumor growth and metastasis.

| Compound | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| This compound | ME-180, A549 | 10.5 |

| Combretastatin-A4 | HAAEC | 12.0 |

| Control (DMSO) | - | >50 |

The above table summarizes the effectiveness of this compound in comparison to a well-known anticancer agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of bromine atoms. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Candida albicans | 18.0 |

These results indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of benzofuran derivatives:

- Study on Antitumor Properties : A recent study focused on the synthesis of various benzofuran analogs, including this compound. The results indicated that modifications in the bromine substitution pattern significantly influenced the anticancer activity.

- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial properties of halogenated benzofurans against clinical isolates of bacteria and fungi. The findings confirmed that increased halogenation correlates with enhanced bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone, and how can purity be maximized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or Suzuki coupling, leveraging brominated benzofuran precursors. For example, a related benzofuran methanone derivative was synthesized using flash chromatography with ethyl acetate:petroleum ether (2:8 v/v) to achieve 66% yield and high purity . Key steps include:

- Precursor preparation : Bromination of benzofuran derivatives at positions 5 and 7 using N-bromosuccinimide (NBS) under controlled temperature.

- Coupling reactions : Use of palladium catalysts for cross-coupling between 4-bromophenylboronic acid and dibrominated benzofuran intermediates.

- Purification : Column chromatography with gradient elution to isolate the target compound from side products.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm the spatial arrangement of bromine substituents. For analogous brominated methanones, R factors of ~0.028–0.054 and wR factors of 0.062–0.116 were achieved with high data-to-parameter ratios (>15:1) .

- Spectroscopic validation : Compare experimental H-NMR (e.g., aromatic proton splitting patterns) and IR (C=O stretch at ~1680 cm) data with computational predictions (DFT/B3LYP) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodology :

- Multi-technique cross-validation : Combine NMR, MS, and SC-XRD to address ambiguities. For instance, if H-NMR shows unexpected splitting, use C-NMR DEPT-135 to confirm carbon hybridization or NOESY to assess steric interactions .

- Computational refinement : Adjust DFT functional parameters (e.g., solvent effects, dispersion corrections) to align theoretical IR/Raman spectra with experimental data. Evidence from similar compounds highlights deviations <5 cm after optimization .

Q. What experimental design strategies mitigate sample degradation during prolonged studies (e.g., photostability, thermal decomposition)?

- Methodology :

- Stabilization protocols : Store samples under inert atmospheres (N/Ar) at -20°C to minimize oxidation. For time-sensitive assays, use continuous cooling systems to reduce organic degradation rates, as demonstrated in HSI-based pollution studies .

- Real-time monitoring : Employ HPLC-PDA or inline UV-Vis spectroscopy to track degradation kinetics. Adjust reaction conditions (e.g., light exposure, pH) based on half-life calculations .

Q. How do the positions of bromine substituents influence the compound’s reactivity in further functionalization?

- Methodology :

- Regioselectivity analysis : Perform electrophilic substitution reactions (e.g., nitration, sulfonation) to map reactive sites. For example, bromine at position 5 of benzofuran may deactivate the ring toward further electrophilic attack, directing substituents to position 4 .

- Computational modeling : Use Fukui indices or electrostatic potential maps to predict nucleophilic/electrophilic regions. Compare with experimental outcomes (e.g., XRD bond lengths) to validate models .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond angle deviations) be interpreted?

- Methodology :

- Error source identification : Check for crystal defects (e.g., twinning, disorder) via PLATON’s ADDSYM tool. For a related brominated methanone, mean C–C bond length discrepancies of 0.002–0.009 Å were attributed to thermal motion .

- Comparative studies : Benchmark against high-resolution SC-XRD datasets (e.g., <0.8 Å resolution) from similar compounds in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.